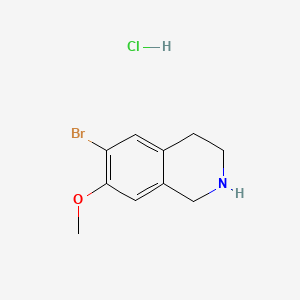
4-methyl-3-phenylhex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-phenylhex-4-enoic acid (MPHA) is an organic compound that is widely used in scientific research. MPHA is a versatile compound used in various biochemical and physiological experiments, and is a valuable tool for scientists. It is an important building block for many organic compounds, and can be synthesized from a variety of starting materials.
科学的研究の応用
4-methyl-3-phenylhex-4-enoic acid is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. It is used in a range of experiments, including enzyme inhibition studies, drug metabolism studies, and studies of cell signaling pathways. 4-methyl-3-phenylhex-4-enoic acid is also used in drug discovery and development, as it is a valuable tool for identifying novel drug targets and potential therapeutic agents.
作用機序
The mechanism of action of 4-methyl-3-phenylhex-4-enoic acid is not well understood, but it is thought to interact with a variety of biological targets. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-methyl-3-phenylhex-4-enoic acid has also been shown to interact with a number of cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
4-methyl-3-phenylhex-4-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including COX-2, and to interact with a number of cell signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the activity of certain hormones.
実験室実験の利点と制限
The main advantages of using 4-methyl-3-phenylhex-4-enoic acid in lab experiments are its versatility and availability. It is a widely available compound, and can be synthesized from a variety of starting materials. It is also a relatively stable compound, and is not easily degraded or altered by laboratory conditions. The main limitation of using 4-methyl-3-phenylhex-4-enoic acid in experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential future directions for research on 4-methyl-3-phenylhex-4-enoic acid include further understanding of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done to identify novel drug targets and develop new therapeutic agents based on 4-methyl-3-phenylhex-4-enoic acid. Finally, further research could be done to improve the synthesis method of 4-methyl-3-phenylhex-4-enoic acid, and to develop methods for its efficient and cost-effective production.
合成法
4-methyl-3-phenylhex-4-enoic acid can be synthesized from a variety of starting materials, including alkyl halides, aldehydes, and ketones. The most common method of synthesis involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide. This reaction produces an acid, which is then reacted with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde or ketone in the presence of an acid, or the reaction of an alkyl halide with an aldehyde or ketone in the presence of a catalyst.
特性
IUPAC Name |
(E)-4-methyl-3-phenylhex-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQBRRXOFCNIU-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)
![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)


![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)

![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
